7,9-dimethyl-6H-indolo[2,3-b]quinoxaline
Overview
Description
7,9-Dimethyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused indole and quinoxaline ring system with methyl groups at the 7 and 9 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,9-dimethyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine under acidic conditions. Commonly used acids include acetic acid, formic acid, or hydrochloric acid . The reaction can be catalyzed by various metal catalysts or nanoparticles, such as copper-doped cadmium sulfide (CdS) or cerium (IV) oxide nanoparticles, which enhance the yield and efficiency of the reaction .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors and microwave irradiation techniques. These methods offer advantages such as reduced reaction times, higher yields, and improved safety profiles .
Chemical Reactions Analysis
Types of Reactions: 7,9-Dimethyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkyl halides, amines
Major Products Formed: The major products formed from these reactions include various substituted indoloquinoxaline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Mechanism of Action
The primary mechanism of action of 7,9-dimethyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. The compound inserts itself between the base pairs of the DNA helix, disrupting the processes vital for DNA replication and transcription . This intercalation can lead to the inhibition of topoisomerase II activity, which is essential for DNA unwinding and replication . Additionally, the compound can interact with various molecular targets and pathways, contributing to its anticancer and antiviral activities .
Comparison with Similar Compounds
6H-Indolo[2,3-b]quinoxaline: A parent compound with similar DNA intercalating properties and biological activities.
9-Fluoro-6H-indolo[2,3-b]quinoxaline: A derivative with enhanced DNA binding affinity and antitumor activity due to the presence of a fluorine atom.
6H-Indolo[2,3-b]quinoxaline-3-carbaldehyde: A derivative used in the synthesis of various biologically active compounds.
Uniqueness: 7,9-Dimethyl-6H-indolo[2,3-b]quinoxaline is unique due to the presence of methyl groups at the 7 and 9 positions, which can influence its electronic properties and biological activities. These structural modifications can enhance its DNA intercalating ability and improve its efficacy as an anticancer and antiviral agent .
Properties
IUPAC Name |
7,9-dimethyl-6H-indolo[3,2-b]quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c1-9-7-10(2)14-11(8-9)15-16(19-14)18-13-6-4-3-5-12(13)17-15/h3-8H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOYIMZRGPYCIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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